molecular formula C15H17N3O4S B2432597 4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine CAS No. 851129-60-7

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Cat. No.: B2432597
CAS No.: 851129-60-7
M. Wt: 335.38
InChI Key: OHXINDAOODDWOR-UHFFFAOYSA-N
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Description

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a heterocyclic ring known for its significant and broad-spectrum biological potential . This compound is of high interest in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents. The 1,3,4-oxadiazole core acts as a bioisostere for esters and carboxylic acids, influencing the molecule's physicochemical properties and its ability to engage in key hydrogen bonding interactions with biological targets . The specific structure, which conjugates a phenoxymethyl moiety to a morpholine ring via a thioacetamide-linked 1,3,4-oxadiazole, is designed to enhance binding affinity and selectivity. Preliminary research on analogous 1,3,4-oxadiazole derivatives indicates this compound may exhibit potent cytotoxic activity against various human cancer cell lines. Its potential mechanism of action in oncology research includes the inhibition of critical enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Furthermore, the morpholine moiety is a common pharmacophore known to improve solubility and bioavailability, and it can contribute to biological activity. This makes the compound a valuable candidate for investigating new pathways in cancer therapy, especially for cancers with high mortality rates and resistance to existing treatments . Beyond oncology applications, this compound is also relevant in infectious disease research. 1,3,4-oxadiazole derivatives have demonstrated promising antibacterial and antifungal properties, making them useful tools for exploring new mechanisms to overcome antimicrobial resistance (AMR) . The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the available safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c19-14(18-6-8-20-9-7-18)11-23-15-17-16-13(22-15)10-21-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXINDAOODDWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Phenoxyacetic Acid Hydrazide

The synthesis begins with the formation of phenoxyacetic acid hydrazide, achieved by reacting phenoxyacetic acid with excess hydrazine hydrate in ethanol under reflux (80°C, 4–6 hours). This intermediate serves as the precursor for oxadiazole ring formation.

Reaction Scheme:
$$
\text{Phenoxyacetic Acid} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{Phenoxyacetic Acid Hydrazide}
$$

Cyclization to 1,3,4-Oxadiazole-2-thiol

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a dehydrating agent (e.g., concentrated sulfuric acid) and a base (e.g., sodium hydroxide). This one-pot reaction forms the 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol via intramolecular dehydration and sulfur incorporation.

Mechanistic Insight:
The reaction proceeds through the formation of a dithiocarbazinate intermediate, which cyclizes under acidic conditions to yield the oxadiazole ring. The thiol group at position 2 is critical for subsequent functionalization.

Introduction of the Thioacetyl Group

Alkylation with Chloroacetyl Chloride

The thiol group reacts with chloroacetyl chloride in an inert solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (triethylamine or pyridine). This step forms 2-(chloroacetylthio)-5-(phenoxymethyl)-1,3,4-oxadiazole.

Optimization Notes:

  • Stoichiometry: A 1:1 molar ratio of thiol to chloroacetyl chloride minimizes di-substitution byproducts.
  • Temperature: Reactions are typically conducted at 0–5°C to control exothermicity.

Reaction Scheme:
$$
\text{Oxadiazole-2-thiol} + \text{ClCH₂COCl} \xrightarrow{\text{Base, Solvent}} \text{2-(Chloroacetylthio)-5-(phenoxymethyl)-1,3,4-oxadiazole}
$$

Coupling with Morpholine

Nucleophilic Substitution

The chloroacetyl intermediate undergoes nucleophilic displacement with morpholine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). Potassium carbonate or sodium hydride is employed as a base to deprotonate morpholine, enhancing its nucleophilicity.

Key Parameters:

  • Solvent Choice: Dimethylformamide (DMF) facilitates solubility and reaction kinetics.
  • Reaction Time: 6–12 hours at room temperature ensures complete substitution.

Reaction Scheme:
$$
\text{2-(Chloroacetylthio)-Oxadiazole} + \text{Morpholine} \xrightarrow{\text{Base, DMF}} \text{Target Compound}
$$

Alternative Synthetic Routes

Direct Thioacetylation of Preformed Oxadiazole

An alternative strategy involves pre-forming the oxadiazole core with a bromine or iodine substituent at position 2, followed by coupling with a pre-synthesized thioacetyl-morpholine derivative via Ullmann or nucleophilic aromatic substitution. However, this method suffers from lower yields due to steric hindrance.

Solid-Phase Synthesis

Recent advances propose using resin-bound hydrazides for oxadiazole formation, enabling easier purification. This method remains experimental but shows promise for high-throughput synthesis.

Data Table: Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield* Advantages Limitations
Oxadiazole Formation CS₂, H₂SO₄, NaOH, 80°C 60–70% High regioselectivity Requires toxic CS₂
Thioacetylation ClCH₂COCl, Et₃N, THF, 0°C 75–85% Mild conditions Sensitive to moisture
Morpholine Coupling Morpholine, K₂CO₃, DMF, rt 80–90% Scalable Requires extensive purification

*Yields are approximate and based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler thioether.

Scientific Research Applications

Overview

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a complex organic compound that integrates a morpholine ring, an oxadiazole moiety, and a phenoxymethyl group. This unique structure provides several promising applications across various scientific fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has shown potential as a pharmaceutical agent , particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation. Its interaction with specific molecular targets could lead to apoptosis in tumor cells, positioning it as a potential anticancer drug.

Material Science

In industrial applications, this compound can serve as a building block for synthesizing advanced materials. The unique properties imparted by the oxadiazole ring may enhance thermal stability and electrical conductivity in polymers and other materials.

Chemical Synthesis

As a versatile intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of derivatives with tailored properties for specific applications.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial Evaluation Investigated against various bacterial strainsShowed significant inhibition against Gram-positive bacteria with IC50 values in the low micromolar range.
Anticancer Activity Tested on multiple cancer cell linesInduced apoptosis in breast and lung cancer cells with an average growth inhibition rate of approximately 70% at 10 μM concentration.
Material Development Used in polymer synthesisResulted in materials with improved thermal stability compared to conventional polymers without oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-(Phenoxymethyl)-1,2,4-oxadiazol-2-yl]thio}acetyl)morpholine
  • 4-({[5-(Phenoxymethyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)morpholine

Uniqueness

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Biological Activity

4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 285.34 g/mol

The structure features a morpholine ring linked to a thioacetyl group and a phenoxymethyl-substituted oxadiazole moiety, which is critical for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives show significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Compounds in this class have been evaluated for their ability to inhibit microbial growth.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes linked to disease processes.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties.

Case Studies

  • Cytotoxicity Assays :
    • A study evaluated the compound's efficacy against multiple cancer cell lines. The results indicated IC₅₀ values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
    • Another study highlighted its effectiveness in inhibiting proliferation in leukemia and breast cancer cell lines with growth percentages significantly lower than control groups .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays that showed increased Annexin V positivity in treated cells .

Data Table: Anticancer Activity Summary

Cell LineIC₅₀ (µM)Growth Inhibition (%)
PC-30.6782
HCT-1160.8078
ACHN0.8775
K-562 (Leukemia)0.7580
MDA-MB-435 (Breast)0.7085

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied:

  • Mechanism of Action :
    • The presence of the -N=CO group is believed to enhance the antimicrobial activity by interfering with gene transcription related to biofilm formation .
  • Efficacy Against Bacterial Strains :
    • Compounds were tested against various bacterial strains, showing significant inhibition compared to standard antibiotics like ciprofloxacin .

Data Table: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

Enzyme Inhibition

Research has indicated that certain derivatives can inhibit enzymes such as alkaline phosphatase:

  • Inhibition Studies :
    • An oxadiazole derivative demonstrated an IC₅₀ value of 0.420 ± 0.012 μM against alkaline phosphatase, showcasing its potential as an enzyme inhibitor .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol with morpholine-containing acetyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Catalysts like triethylamine may enhance yield . Light-sensitive intermediates require foil-covered vessels to prevent degradation .
  • Key Parameters : Solvent choice (methanol or aqueous systems for salt formation), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol-to-acetyl chloride) are critical for reproducibility .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) with deviations <0.3% from theoretical values .
  • Spectroscopy :
  • IR : Confirm thioether (C–S, ~600–700 cm⁻¹) and morpholine (C–O–C, ~1100 cm⁻¹) bonds .
  • NMR : ¹H NMR should show signals for phenoxymethyl protons (δ 4.8–5.2 ppm) and morpholine’s CH₂ groups (δ 3.5–3.7 ppm). ¹³C NMR distinguishes oxadiazole (C=N, ~160 ppm) and acetyl carbonyl (C=O, ~170 ppm) .
  • LC-MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight .

Q. What solvent systems are recommended for purification?

  • Recrystallization : Use DMF-acetic acid (1:1) or ethanol-water mixtures to isolate pure crystals. Aqueous washes remove unreacted salts .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves intermediates with polar functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The oxadiazole ring’s electron-deficient core may bind to catalytic lysine residues, while morpholine enhances solubility for membrane penetration .
  • MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER). Free energy calculations (MM-PBSA) quantify binding strength .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in ¹³C NMR shifts (e.g., unexpected downfield signals) may arise from tautomerism in the oxadiazole ring. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can identify dynamic equilibria .
  • Elemental Analysis Conflicts : Trace solvent retention (e.g., DMF) may alter C/H ratios. Dry samples under vacuum (24 h, 60°C) and repeat analysis .

Q. What strategies improve yield in multi-step syntheses?

  • Microwave-Assisted Synthesis : Reduces reaction time for oxadiazole formation (30 min vs. 6 h conventional heating) and minimizes side products .
  • In Situ Protection : Protect thiol groups with trityl chloride during acetyl chloride coupling to prevent oxidation .

Q. How does substituent variation on the phenoxymethyl group affect bioactivity?

  • SAR Studies : Replace phenoxymethyl with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity. Electron-donating groups (e.g., methoxy) may improve anti-inflammatory effects. Test derivatives in enzyme inhibition assays (IC₅₀ comparisons) .

Q. What are the stability profiles under varying pH and temperature?

  • Accelerated Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–13, 37°C). LC-MS monitors hydrolysis of the thioacetyl bond at pH >10 .
  • Thermal Stability : TGA/DSC reveals decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation .

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